molecular formula C20H28O3 B1244784 saurufuran B

saurufuran B

Cat. No.: B1244784
M. Wt: 316.4 g/mol
InChI Key: BMGJSWCTAGIXJL-NIAATNHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saurufuran B is a furanoditerpene first isolated from the roots of Saururus chinensis (Saururaceae), a plant used in traditional Korean medicine for treating inflammatory diseases and edema . It has also been identified in marine organisms, such as the soft coral Lobophytum sp., where it coexists with terpenoids, phenolic compounds, and alkaloids in bioactive fractions . Structurally, this compound belongs to the furanoditerpene class, characterized by a furan ring fused to a diterpene backbone. Its first total synthesis was achieved in 2006 via a 13-step process starting from (E,E)-farnesol and citraconic anhydride, highlighting its complex stereochemistry and regioselective alkylation as key synthetic challenges .

While this compound has been detected in cytotoxic fractions (e.g., Fraction B of Lobophytum sp.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2E,6E,10E)-2,6,10-trimethyl-12-(3-methylfuran-2-yl)dodeca-2,6,10-trienoic acid

InChI

InChI=1S/C20H28O3/c1-15(9-6-10-18(4)20(21)22)7-5-8-16(2)11-12-19-17(3)13-14-23-19/h7,10-11,13-14H,5-6,8-9,12H2,1-4H3,(H,21,22)/b15-7+,16-11+,18-10+

InChI Key

BMGJSWCTAGIXJL-NIAATNHFSA-N

Isomeric SMILES

CC1=C(OC=C1)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O

Canonical SMILES

CC1=C(OC=C1)CC=C(C)CCC=C(C)CCC=C(C)C(=O)O

Synonyms

saurufuran B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Saurufuran A vs. Saurufuran B

Saurufuran A and B are closely related furanoditerpenes isolated from Saururus chinensis. While both share a furanoditerpene core, their bioactivity diverges significantly:

  • PPARγ Activation : Saurufuran A is a potent PPARγ agonist (EC₅₀ = 16.7 µM), making it a candidate for metabolic syndrome treatment. In contrast, this compound exhibits weak activation (EC₅₀ > 100 µM), suggesting structural modifications critically influence receptor binding .
Table 1: Structural and Functional Comparison of this compound with Key Analogs
Compound Source Structural Class Key Bioactivity EC₅₀/Activity Level Reference
This compound Saururus chinensis, Lobophytum sp. Furanoditerpene Weak PPARγ activation, component in cytotoxic fractions PPARγ EC₅₀ >100 µM
Saurufuran A Saururus chinensis Furanoditerpene PPARγ agonist PPARγ EC₅₀ 16.7 µM
Ferruginol C. mangga Abietane diterpene Antimicrobial, antioxidant Most abundant in extract (RT 10.95 min)
Abietatic acid Lobophytum sp. Diterpene Anti-cancer (in silico) Binds CDK-6, inhibits cell proliferation
3-Isoajmalicine Lobophytum sp. Alkaloid Anti-cancer (CDK-6 inhibition) Key cytotoxic agent in Fraction B

Functional Analogs in PPARγ Activation and Cytotoxicity

However, its presence in cytotoxic fractions alongside diterpenes (e.g., abietatic acid) and alkaloids (e.g., 3-isoajmalicine) suggests synergistic roles in bioactivity. For example:

  • Abietatic Acid : A diterpene in Lobophytum sp. fractions, it contributes to anticancer effects by targeting cell cycle regulators like CDK-6 .
  • 3-Isoajmalicine : This alkaloid shows stronger binding affinity to cancer-related receptors than this compound, underscoring its prominence in Fraction B’s cytotoxicity .

Q & A

Q. How can this compound’s bioactivity be contextualized within broader biochemical pathways?

  • Methodological Answer : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map affected pathways (e.g., NF-κB or MAPK). Use pathway enrichment tools (DAVID, KEGG) to identify overrepresented biological processes. Cross-reference with knockout models to confirm pathway relevance .

Q. What frameworks guide the development of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies with systematic substitutions (e.g., hydroxylation, methylation). Assess logP (octanol-water partition) for solubility and permeability. Use in vitro ADME assays (Caco-2 permeability, microsomal stability) to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
saurufuran B
Reactant of Route 2
saurufuran B

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